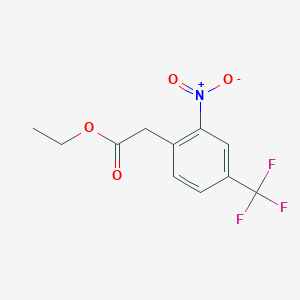

(E)-(4-fluorobenzylidene)(phenyl)azane oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-(4-fluorobenzylidene)(phenyl)azane oxide” is a type of azane oxide, which is a product of the oxidation of a tertiary amine . Azane oxides are interesting because they do not undergo rapid inversion at the nitrogen atom, and the oxides from amines with three different R groups are resolvable into optically active forms .

Synthesis Analysis

The synthesis of azane oxides involves the oxidation of a tertiary amine by reagents such as hydrogen peroxide or peroxycarboxylic acids . These reagents can supply an oxygen atom with six electrons, leading to the formation of an azane oxide .Molecular Structure Analysis

Azane oxide has a molecular formula of HNO . It is characterized by a nitrogen atom linked to a hydrogen atom and an oxygen atom .Chemical Reactions Analysis

Azane oxides are products of the oxidation of amines . They can be formed from the oxidation of a tertiary amine by reagents such as hydrogen peroxide or peroxycarboxylic acids .Physical And Chemical Properties Analysis

Azane oxide is characterized by a nitrogen atom linked to a hydrogen atom and an oxygen atom . It is a product of the oxidation of a tertiary amine .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to (E)-(4-fluorobenzylidene)(phenyl)azane oxide involve various chemical processes to understand their structural and functional properties. For instance, compounds like enantiomerically pure cis-and trans-configured phosphorus analogues of acetyl g-homocholine have been synthesized for investigating molecular interactions with acetylcholinesterase, highlighting the importance of precise chemical synthesis in understanding biochemical interactions (Clerc, 2012).

Photoswitching and Coordination in Organosilicon Compounds

Research on organosilicon compounds bearing a 2-(phenylazo)phenyl group from corresponding chlorosilanes showcases the ability to alter the coordination numbers of silicon atoms through photoswitching. This highlights the potential of such compounds in developing materials with photo-responsive properties (Kano et al., 2006).

Chemical Reagents and Titration Methods

4-Phenylbenzylidene benzylamine has been identified as an effective reagent for titrating solutions of lithium alkyls and metal amides, demonstrating the role of specific chemical compounds in improving analytical chemistry techniques (Duhamel & Plaquevent, 1993).

Enzyme Inhibition and Metabolism Studies

In vitro studies on anaerobic ethylbenzene mineralization have provided insights into the enzymatic processes involved, with specific compounds serving as substrates or inhibitors for enzymes, thereby contributing to our understanding of microbial metabolism (Johnson & Spormann, 1999).

Molecular Probes and Receptor Studies

Compounds like 4-Phenylbenzylidene benzylamine have been explored as molecular probes for narcotic receptor-mediated phenomena, indicating the potential of chemical compounds in biomedical research to understand receptor-ligand interactions and drug design (Hashimoto et al., 2004).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by MLS000084810. Given its potential interactions with various biological targets, it’s plausible that multiple pathways could be influenced .

Pharmacokinetics

Therefore, its bioavailability and how it’s processed in the body remain unknown .

Result of Action

The molecular and cellular effects of MLS000084810’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Future Directions

The future directions of research on “(E)-(4-fluorobenzylidene)(phenyl)azane oxide” and similar compounds could involve exploring their potential applications in various fields. For instance, azanes, which include azane oxides, are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion of the molecule, which can be hung upon molecular trees . This suggests potential applications in the field of medicinal chemistry.

properties

IUPAC Name |

1-(4-fluorophenyl)-N-phenylmethanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOMWKYUWVHDO-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C\C2=CC=C(C=C2)F)/[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-fluorobenzylidene)(phenyl)azane oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)